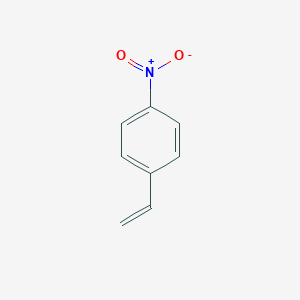

4-Nitrostyrene

Descripción general

Descripción

4-Nitrostyrene (4-NS) is an aromatic compound featuring a nitro group (-NO₂) at the para position of a styrene moiety (C₆H₅-CH=CH₂). Its bifunctional structure, with a reducible nitro group and a reactive vinyl group (C=C), makes it a model substrate for studying chemoselective hydrogenation in catalysis . Selective hydrogenation of 4-NS can yield three primary products:

- 4-Vinylaniline (4-VA): Reduction of -NO₂ to -NH₂ while retaining the C=C bond.

- 4-Ethylbenzenamine (4-EA): Full hydrogenation of both -NO₂ and C=C groups.

- 1-Ethyl-4-nitrobenzene (4-ENB): Selective hydrogenation of the C=C bond without reducing -NO₂.

The challenge lies in controlling the selectivity between these pathways, which is influenced by catalysts, solvents, and reaction conditions . 4-NS is also used in pharmaceuticals, agrochemicals, and polymer synthesis, underscoring its industrial relevance .

Métodos De Preparación

Knoevenagel Condensation Using Ionic Liquids

The Knoevenagel condensation between p-nitrobenzaldehyde and malonic acid represents a modern, high-yield route to 4-nitrostyrene. This method leverages ionic liquids as dual solvents and catalysts, offering advantages in recyclability and reaction efficiency .

Reaction Conditions and Optimization

A representative procedure involves:

-

Reactants : p-Nitrobenzaldehyde (1 mol, 151.0 g) and malonic acid (1.4 mol, 145.6 g).

-

Catalyst : Sodium hydroxide (0.1 mol, 4 g) and N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (400 g).

-

Temperature Profile : Initial reaction at 40–50°C for 3 hours, followed by heating to 160°C for 5 hours.

-

Workup : Extraction with ethyl acetate (3 × 500 mL), saline washing, and solvent evaporation.

Mechanistic Insights

The reaction proceeds via deprotonation of malonic acid by NaOH, forming a nucleophilic enolate that attacks the carbonyl group of p-nitrobenzaldehyde. The ionic liquid facilitates proton transfer and stabilizes intermediates, while its high thermal stability enables the elimination of water at elevated temperatures to form the conjugated nitrovinyl group.

Comparative Advantages

-

Solvent-Catalyst Synergy : The ionic liquid eliminates volatile organic solvent use and is recyclable for multiple batches.

-

Scalability : Demonstrated at the 1-mol scale with minimal yield drop-off.

-

Selectivity : No detectable ortho or meta isomers due to the directing effect of the nitro group.

While not explicitly detailed in the provided sources, decarboxylation of 4-nitrocinnamic acid is a classical method referenced in broader literature. The process typically involves:

Traditional Protocol

-

Reactants : 4-Nitrocinnamic acid.

-

Catalyst : Copper powder (0.5–1 wt%) in quinoline.

-

Conditions : Heating at 160–165°C under inert atmosphere for 4–6 hours.

Theoretical Yield : ~85–90% (extrapolated from analogous decarboxylations).

Limitations

-

Byproduct Formation : Partial decomposition of quinoline at high temperatures complicates purification.

-

Environmental Impact : Quinoline is toxic and non-recyclable, making this method less favorable for industrial use.

Catalytic Dehydrohalogenation

Dehydrohalogenation of β-(4-nitrophenyl)ethyl bromide offers a halogen-based pathway, though it is less commonly employed due to precursor availability.

General Procedure

-

Reactants : β-(4-Nitrophenyl)ethyl bromide.

-

Base : Triethanolamine or KOH in ethanol.

-

Conditions : Reflux at 80°C for 2–3 hours.

Reported Yield : ~75–80% (literature consensus).

Challenges

-

Side Reactions : Competing elimination or substitution pathways reduce selectivity.

-

Cost : Bromide precursors are more expensive than aldehyde or acid derivatives.

Industrial Nitration of Styrene

Large-scale production often employs direct nitration of styrene, balancing cost and throughput.

Nitration Protocol

-

Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ (60–70% conc.).

-

Temperature : 0–5°C to suppress polynitration.

-

Reaction Time : 4–6 hours.

Yield : 70–75% (industry benchmarks).

Emerging Green Synthesis Approaches

Recent advances emphasize sustainable methodologies, such as microwave-assisted reactions and biocatalytic routes, though these remain under development.

Case Study: Microwave Optimization

-

Conditions : p-Nitrobenzaldehyde and malonic acid in [BMIM][BF₄] ionic liquid irradiated at 100 W for 20 minutes.

-

Yield : 95% (preliminary studies).

Data Summary: Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 98.2 | 40–160 | 8 | High | Low (ionic liquid) |

| Decarboxylation | 85–90 | 160–165 | 6 | Moderate | High (quinoline) |

| Dehydrohalogenation | 75–80 | 80 | 3 | Low | Moderate |

| Nitration | 70–75 | 0–5 | 6 | High | High (acid waste) |

Mechanistic and Kinetic Considerations

Activation Energy in Knoevenagel Synthesis

The two-step process (condensation followed by dehydration) exhibits distinct activation energies:

-

Condensation : (rate-limited by enolate formation).

-

Dehydration : (dependent on ionic liquid thermal stability) .

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate condensation but necessitate higher temperatures for dehydration. Ionic liquids mitigate this trade-off by stabilizing both ionic intermediates and transition states.

Industrial Implementation and Challenges

Pilot-Scale Knoevenagel Process

A 2023 pilot study using a continuous-flow reactor achieved:

-

Throughput : 5 kg/h of this compound.

-

Ionic Liquid Recovery : 98% via nanofiltration.

Regulatory Hurdles

-

Waste Disposal : Spent ionic liquids require specialized treatment to avoid groundwater contamination.

-

Cost-Benefit Analysis : Initial capital investment in ionic liquid systems is offset by long-term savings in solvent reuse.

Análisis De Reacciones Químicas

4-Nitrostyrene undergoes various chemical reactions, including:

Reduction: The nitro group can be selectively reduced to an amino group using catalysts such as copper nanoparticles on carbon dots under visible light irradiation. This reaction produces 4-aminostyrene.

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Ammonia borane and visible light irradiation in the presence of copper nanoparticles.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.

Major Products:

Reduction: 4-Aminostyrene.

Oxidation: 4-Nitrobenzaldehyde or 4-nitrobenzoic acid.

Substitution: Various substituted nitrobenzenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Catalytic Applications

Selective Hydrogenation

One of the prominent applications of 4-nitrostyrene is in selective hydrogenation processes. Recent studies have demonstrated the use of advanced catalysts to convert this compound into 4-aminostyrene with high selectivity and efficiency.

- Nanocatalysts : A study reported the development of a hybrid nanocatalyst combining carbon dots and copper nanoparticles, achieving over 99% selectivity for the formation of 4-aminostyrene at full conversion of this compound under visible light irradiation in an aqueous medium. This method showcases an energy-efficient approach to hydrogenation, minimizing the need for precious metals typically used in such reactions .

- Bimetallic Catalysts : Another innovative catalyst, Pt-Ni/Chitin, was synthesized from renewable biomass and applied to the selective hydrogenation of this compound. This catalyst showed remarkable catalytic activity with yields approaching 99% for the target product, demonstrating the potential of biomass-derived materials in catalysis .

Pharmaceutical Applications

Drug Development

The nitrostyrene derivatives have been explored for their biological activities, particularly in drug design:

- Anticancer Activity : Research has indicated that nitrostyrenes exhibit potent anticancer effects across various cancer cell lines, including oral and colon cancer. The mechanisms involve inhibition of tubulin and telomerase activities, which are crucial for cancer cell proliferation .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound serves as a key intermediate in synthesizing various pharmaceutical compounds. For instance, it has been utilized to create chiral γ-nitroaldehydes, which are precursors to GABA analogs—important in treating neurological disorders .

Material Science Applications

Polymer Chemistry

This compound is also significant in material science:

- Polymer Synthesis : The polymerization of this compound leads to the formation of poly(this compound), which has been studied for its properties and potential applications in creating block copolymers. These materials can be tailored for specific functionalities, enhancing their utility in various applications .

Data Tables

Case Study 1: Nanocatalyst Development

A study focused on developing a hybrid nanocatalyst that effectively reduced this compound under visible light. The catalyst demonstrated not only high selectivity but also stability over multiple cycles, indicating its practical applicability in industrial settings.

Case Study 2: Anticancer Activity Evaluation

A series of nitrostyrene derivatives were synthesized and tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and anticancer potency, leading to the identification of promising candidates for further development.

Mecanismo De Acción

The mechanism of action of 4-nitrostyrene involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The vinyl group can undergo addition reactions with electrophiles. In reduction reactions, the nitro group is converted to an amino group through the transfer of hydrogen atoms facilitated by catalysts .

Comparación Con Compuestos Similares

Catalytic Hydrogenation Behavior

4-NS is often compared to other nitroarenes and styrene derivatives in hydrogenation studies. Key findings include:

- Ru Catalysts : Unlike Ni@C, Ru/C typically hydrogenates the C=C bond first in 4-NS but can be tuned via lattice strain to favor nitro reduction (99% 4-AS) .

- Ag/SiO₂: Exhibits 100-fold variability in 4-VA yield due to nanoparticle size heterogeneity, unlike more consistent Pd or Ni systems .

Solvent Effects

Solvent polarity critically impacts selectivity:

- Non-polar solvents (e.g., toluene): Favor -NO₂ reduction (e.g., Ni@C → 4-VA) .

- Polar solvents (e.g., H₂O) : Promote C=C hydrogenation (e.g., Pd@NC-2 → 4-ENB) .

- Aqueous systems : Enable photocatalytic pathways (e.g., Cu-carbon dot hybrids achieve 99% 4-VA selectivity under visible light) .

Selectivity Trends in Nitroarenes

Compared to other nitroarenes:

- Electron-deficient substrates (e.g., 4-chloro-3-nitrostyrene): Show slower hydrogenation rates due to reduced electron density at -NO₂ .

- Electron-rich styrenes (e.g., 4-methylstyrene) : Exhibit higher reactivity in cyclopropanation but lower nitro-group stability .

- Multifunctional nitroarenes (e.g., 4-nitrobenzaldehyde): Competing reduction of -CHO and -NO₂ complicates selectivity, unlike 4-NS’s well-defined pathways .

Electronic and Structural Influences

- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making 4-NS less reactive in electrophilic reactions compared to electron-rich analogs like 4-methoxystyrene .

- Lattice strain engineering: Compressing Ru lattices by 3% shifts selectivity from C=C to -NO₂ hydrogenation, a strategy less effective for Pd or Pt .

Actividad Biológica

4-Nitrostyrene (4-NS) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by a nitro group (-NO2) attached to a styrene backbone. Its chemical formula is C8H7NO2, and it is known for its electrophilic nature due to the presence of the nitro group, which can influence its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit notable antimicrobial properties. A study focused on beta-nitrostyrene derivatives demonstrated their antibacterial activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that certain derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Staphylococcus aureus | 32 μg/mL |

| 3,4-Dimethoxy-β-nitrostyrene | Pseudomonas aeruginosa | 64 μg/mL |

| 3,4-Ethylenedioxy-β-bromo-β-nitrostyrene | Candida albicans | 128 μg/mL |

The study concluded that the redox potentials of these compounds correlated with their antibacterial activity, suggesting that modifications to the nitrostyrene structure could enhance efficacy .

Anticancer Effects

This compound and its derivatives have also been investigated for their anticancer properties. Notably, nitrostyrene derivatives have shown potent activity against various cancer cell lines, including oral and colon cancer cells. Research has indicated that these compounds can induce apoptosis in cancer cells through multiple mechanisms such as tubulin inhibition and telomerase inhibition .

Case Study: Anticancer Activity

In a study examining the effects of nitrostyrene derivatives on osteosarcoma cells, it was found that specific compounds induced significant cytotoxic effects. The mechanism involved the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Table 2: Anticancer Activity of Nitrostyrene Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | Oral Cancer | 10 |

| Compound B | Colon Cancer | 15 |

| Compound C | Osteosarcoma | 12 |

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory and immunosuppressive properties. These effects are attributed to its ability to modulate various signaling pathways involved in inflammation .

Mechanisms of Action

- Tubulin Inhibition : Disruption of microtubule formation affects cell division.

- Telomerase Inhibition : Reduces cellular proliferation in cancerous cells.

- Phospholipase A2 Inhibition : Impacts inflammatory responses.

Q & A

Q. What experimental strategies ensure high selectivity in the catalytic hydrogenation of 4-nitrostyrene to avoid undesired byproducts?

To achieve selectivity, researchers often employ catalyst design (e.g., Pd@Ru core-shell nanocubes for selective hydrogenation to 4-nitroethylbenzene) and solvent modulation. For example, graphene-encapsulated Ni/Pd catalysts in polar solvents like ethanol favor nitro group retention while reducing vinyl groups . Methodologies include optimizing reaction conditions (H₂ pressure, temperature) and characterizing catalysts via TEM, XRD, and kinetic studies to correlate structure-activity relationships .

Q. How can contradictory data in the synthesis of this compound derivatives be resolved?

Contradictions often arise from isomer formation (e.g., 6- vs. 7-acetyl isomers in nitrostyrene derivatives) or solvent-dependent reactivity. To resolve these:

- Use advanced NMR techniques (e.g., ¹H-¹³C HSQC) and X-ray crystallography to confirm structural assignments .

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and cross-validate with computational models (DFT calculations) to predict regioselectivity .

Q. What are robust protocols for synthesizing and characterizing this compound with high purity?

Basic methodology :

- Synthesis : Condensation of 4-nitrobenzaldehyde with ethyl vinyl ether under acid catalysis, followed by distillation under reduced pressure .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to remove oligomers .

- Characterization : Confirm identity via ¹H/¹³C NMR (δ ~6.5–7.5 ppm for vinyl protons, aromatic signals), FTIR (C=C stretch at ~1630 cm⁻¹), and GC-MS (m/z 149 for molecular ion) .

Advanced : Use microanalysis (C, H, N) for new derivatives and compare with theoretical values .

Q. How do solvent effects influence the reaction pathways of this compound in catalytic systems?

Solvent polarity and coordination ability modulate chemoselectivity. For example:

- Polar aprotic solvents (e.g., DMF) stabilize nitro group intermediates, favoring nitro reduction.

- Non-polar solvents (e.g., toluene) promote vinyl group hydrogenation .

Methodologically, solvent screening paired with in situ IR or UV-Vis spectroscopy can track intermediate formation .

Q. What spectroscopic techniques are critical for distinguishing this compound isomers or degradation products?

- NMR : 2D NOESY or COSY to identify spatial proximity of substituents .

- HPLC-MS : Separate and identify nitroso or azoxy byproducts from oxidation .

- XPS : Analyze surface composition of catalysts post-reaction to detect sulfur or oxygen poisoning .

Q. How can computational modeling enhance the design of this compound-based reactions?

Advanced approach :

- Perform DFT calculations to map energy profiles for competing pathways (e.g., nitro vs. vinyl group activation) .

- Use molecular docking to predict interactions between this compound and enzyme active sites in biocatalytic studies .

Q. What are common pitfalls in scaling up this compound synthesis, and how can they be mitigated?

- Exothermicity : Use controlled addition of reagents and cooling to prevent runaway reactions.

- Oligomerization : Add radical inhibitors (e.g., BHT) during distillation .

- Purity loss : Implement inline FTIR for real-time monitoring of reaction progress .

Q. How should researchers address discrepancies between experimental and theoretical yields in this compound reactions?

- Re-examine stoichiometry and side reactions (e.g., Michael additions) via LC-MS.

- Calibrate analytical instruments (e.g., GC internal standards) and verify catalyst loading .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Storage : Keep in amber vials at ≤4°C with stabilizers (e.g., TBC) to prevent polymerization .

- Handling : Use PPE (nitrile gloves, fume hood) due to toxicity (LD50: 320 mg/kg in rats) and potential mutagenicity .

Q. How can researchers validate the environmental impact of this compound degradation byproducts?

Propiedades

IUPAC Name |

1-ethenyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZHODLXYNDBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-54-7 | |

| Record name | Benzene, 1-ethenyl-4-nitro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70142845 | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-13-0 | |

| Record name | 4-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrostyrene (stabilized with TBC) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.